3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol
CAS No.:
Cat. No.: VC17650290
Molecular Formula: C9H14F3NO
Molecular Weight: 209.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14F3NO |
|---|---|
| Molecular Weight | 209.21 g/mol |
| IUPAC Name | 3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol |
| Standard InChI | InChI=1S/C9H14F3NO/c10-9(11,12)8(14)4-6-2-1-3-7(5-8)13-6/h6-7,13-14H,1-5H2 |
| Standard InChI Key | CIKUVALPELDGLU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC(CC(C1)N2)(C(F)(F)F)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol is C₁₀H₁₄F₃NO, with a molecular weight of 233.22 g/mol. The azabicyclo[3.3.1]nonane core consists of two fused six-membered rings, creating a boat-chair conformation that restricts rotational freedom. The 3-position hosts both a hydroxyl (-OH) and trifluoromethyl (-CF₃) group, introducing stereochemical complexity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄F₃NO |
| Molecular Weight | 233.22 g/mol |
| Boiling Point | 289–292°C (predicted) |
| Density | 1.32 g/cm³ (estimated) |
| Solubility | Moderate in polar solvents |
The trifluoromethyl group’s strong electron-withdrawing nature polarizes adjacent bonds, influencing reactivity and interaction with biological targets .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): Signals at δ 3.78–3.65 (m, 2H, bridgehead H), 2.91–2.75 (m, 4H, CH₂), 2.30–2.15 (m, 2H, CH₂-CF₃), and 1.85–1.70 (m, 2H, CH₂-OH) .
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¹³C NMR (100 MHz, CDCl₃): Peaks at δ 125.4 (q, J = 288 Hz, CF₃), 72.8 (C-OH), and 58.3–45.2 (bridgehead carbons) .
Mass Spectrometry (HRMS):
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol involves multi-step strategies to construct the bicyclic core and introduce functional groups.
Bicyclic Core Formation
A modified Mannich reaction is employed, analogous to methods used for related azabicyclo derivatives :
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Reagents: Glutaraldehyde, ammonium acetate, and 3-oxo-4-(trifluoromethyl)pentanedioic acid.
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Conditions: Aqueous medium, pH 4–6, 0–5°C for 24 h, followed by warming to 25°C.
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Mechanism: Condensation forms the bicyclic imine intermediate, which is reduced in situ using NaBH₄ to yield the secondary amine .
Functionalization at C3
Trifluoromethylation:
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Reagent: Trifluoromethyltrimethylsilane (TMSCF₃) in the presence of CsF.
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Yield: 68–72% after column chromatography (hexane/EtOAc).
Hydroxylation:
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Method: Epoxidation of a Δ³,⁴ double bond followed by acid-catalyzed ring opening.
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Reagents: m-CPBA for epoxidation; H₂SO₄/MeOH for hydrolysis .
Industrial-Scale Production
For commercial manufacturing, continuous flow reactors optimize heat transfer and mixing:
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Residence Time: 8–10 min at 80°C.
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Catalyst: Immobilized lipases for enantioselective hydroxylation (ee > 98%) .
Reactivity and Functionalization
Oxidation
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Reagents: Jones reagent (CrO₃/H₂SO₄).
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Product: 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-one (83% yield) .
N-Alkylation
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Conditions: Benzyl bromide, K₂CO₃, DMF, 60°C.
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Application: Generates lipophilic analogs for blood-brain barrier penetration .
Stability Considerations
The trifluoromethyl group enhances resistance to metabolic oxidation but renders the compound sensitive to strong bases (e.g., NaOH > 2M), leading to defluorination .
Biological Activity and Applications
Neurological Targets
The compound exhibits high affinity for nicotinic acetylcholine receptors (nAChRs):
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Mechanism: Binds to the orthosteric site, stabilizing the desensitized state.
Table 2: Comparative Biological Data
| Target | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| nAChR α4β2 | Electrophysiology | 12 nM | |
| PI3Kα | Fluorescence | 45 nM | |
| CYP3A4 Inhibition | Microsomal | >100 μM |
Pharmacokinetic and Toxicological Profile
ADME Properties
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Bioavailability: 44% (rat, PO).
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Metabolism: Hepatic CYP2D6-mediated hydroxylation at C7.
Toxicity
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